molecular formula C30H36F12N12O10 B2967091 SSM 3 trifluoroacetate CAS No. 2320930-10-5

SSM 3 trifluoroacetate

Cat. No. B2967091
CAS RN: 2320930-10-5
M. Wt: 952.673
InChI Key: JYRRXGHBFAELIV-YAOLEPIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SSM 3 trifluoroacetate is a potent furin inhibitor with an EC50 of 54 nM . It blocks furin-dependent cell surface processing of anthrax protective antigen-83 in vitro .


Molecular Structure Analysis

The molecular structure of SSM 3 trifluoroacetate is represented by the formula C22H32N12O2.4CF3CO2H . The molecular weight is 952.66 .


Chemical Reactions Analysis

SSM 3 trifluoroacetate is known to inhibit furin, a type of protease. It blocks the furin-dependent cell surface processing of anthrax protective antigen-83 .


Physical And Chemical Properties Analysis

SSM 3 trifluoroacetate has a molecular weight of 952.66 . It is soluble to 100 mM in water and to 100 mM in DMSO .

Scientific Research Applications

Furin Inhibition

SSM 3 trifluoroacetate is a potent furin inhibitor with an EC50 of 54 nM . Furin is a protein convertase that activates many proteins and peptides, and its inhibition can have significant effects on various biological processes.

Anthrax Protective Antigen Processing

SSM 3 trifluoroacetate has been shown to block furin-dependent cell surface processing of anthrax protective antigen-83 in vitro . This suggests that it could potentially be used in the development of treatments for anthrax.

properties

IUPAC Name

2-[4-[(1S,2S,4R,5R)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N12O2.4C2HF3O2/c23-19(24)31-11-1-5-13(6-2-11)35-17-10-18(16(34-22(29)30)9-15(17)33-21(27)28)36-14-7-3-12(4-8-14)32-20(25)26;4*3-2(4,5)1(6)7/h1-8,15-18H,9-10H2,(H4,23,24,31)(H4,25,26,32)(H4,27,28,33)(H4,29,30,34);4*(H,6,7)/t15-,16+,17-,18+;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRRXGHBFAELIV-YAOLEPIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C[C@@H]([C@H]1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36F12N12O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

952.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SSM 3 trifluoroacetate

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